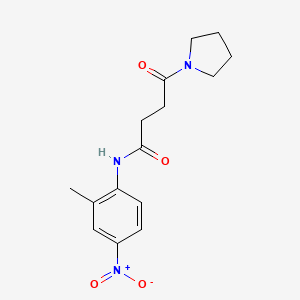
3-(piperazin-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(piperazin-1-ylcarbonyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as PIPER and has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
PIPER has been shown to have a wide range of applications in scientific research. One of the primary uses of PIPER is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of transmembrane proteins that are involved in a wide range of physiological processes. PIPER has been used to study the structure and function of GPCRs and has been shown to be a useful tool for drug discovery.
作用機序
The mechanism of action of PIPER is not fully understood. However, it is believed that PIPER acts as a positive allosteric modulator of GPCRs. This means that PIPER enhances the activity of GPCRs by binding to a site on the receptor that is distinct from the binding site for the receptor's natural ligand.
Biochemical and Physiological Effects:
PIPER has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that PIPER can enhance the activity of a number of GPCRs, including the dopamine D2 receptor, the adenosine A1 receptor, and the serotonin 5-HT1A receptor. In vivo studies have shown that PIPER can improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
One of the primary advantages of using PIPER in lab experiments is its specificity for GPCRs. PIPER has been shown to have minimal off-target effects, which makes it a useful tool for studying the function of specific GPCRs. However, one limitation of using PIPER is its relatively low potency. This means that high concentrations of PIPER are often required to observe significant effects on GPCR activity.
将来の方向性
There are a number of future directions for research on PIPER. One area of research that is currently being explored is the development of more potent and selective PIPER analogs. These analogs could be used to study the function of specific GPCRs with greater precision. Another area of research is the development of PIPER-based drugs for the treatment of neurological and psychiatric disorders. PIPER has been shown to have potential therapeutic effects in animal models of schizophrenia and depression, and further research is needed to determine whether these effects can be translated to humans.
合成法
The synthesis of PIPER involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing PIPER is through the reaction of 1,4-dibromobutane with pyridine-3-carbaldehyde in the presence of sodium hydride. The resulting compound is then reacted with piperazine in the presence of trifluoroacetic acid to produce PIPER.
特性
IUPAC Name |
piperazin-1-yl-[1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c27-21(25-13-8-22-9-14-25)19-4-2-10-26(17-19)20-5-11-24(12-6-20)16-18-3-1-7-23-15-18/h1,3,7,15,19-20,22H,2,4-6,8-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWSOATVCWLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)N4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B5334630.png)

![9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid](/img/structure/B5334644.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B5334660.png)
![N-(5-methylisoxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5334668.png)

![5-methyl-2-phenyl-4-[2-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5334680.png)
![N-cycloheptyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5334690.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5334712.png)
![(4aS*,8aR*)-6-[(6-aminopyridin-3-yl)carbonyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334720.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334730.png)
![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B5334731.png)

